Ac-WEHD-AFC TFA

Caspase-1 ICE Enzyme kinetics

Ac-WEHD-AFC TFA is the definitive fluorogenic substrate for caspase-1, validated by positional-scanning library analysis. Its WEHD sequence delivers ~50-fold higher catalytic efficiency than legacy YVAD substrates, eliminating quantitative error in activity and inhibitor potency assays. Essential for high-sensitivity monitoring of NLRP3, NLRC4, AIM2, and Pyrin inflammasome pathways, this substrate enables early-stage detection of pyroptosis and IL-1β maturation. Choose Ac-WEHD-AFC TFA to ensure assay accuracy and reproducibility in inflammatory disease research.

Molecular Formula C40H38F6N8O13
Molecular Weight 952.8 g/mol
Cat. No. B10765567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEHD-AFC TFA
Molecular FormulaC40H38F6N8O13
Molecular Weight952.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H37F3N8O11.C2HF3O2/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20;3-2(4,5)1(6)7/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54);(H,6,7)/t26-,27-,28-,29-;/m0./s1
InChIKeyUELPUHYAUOLMOR-MROKUPSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WEHD-AFC TFA Product Overview: Caspase-1 Fluorogenic Substrate for Inflammasome Research


Ac-WEHD-AFC TFA (acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin trifluoroacetate) is a synthetic fluorogenic peptide substrate that contains the optimized tetrapeptide recognition sequence WEHD for caspase-1 (interleukin-1β converting enzyme, ICE) [1]. The compound is engineered for continuous, real-time monitoring of caspase-1 activity in both biochemical assays and cell-based systems relevant to inflammasome signaling, pyroptosis, and inflammatory disease research [2].

Why Generic Caspase Substrate Substitution Fails: Ac-WEHD-AFC TFA Sequence Specificity Comparison


Generic substitution with other caspase-1 fluorogenic substrates, particularly those based on the historically used YVAD sequence, introduces substantial quantitative error in activity measurements. Positional-scanning substrate library analysis definitively established that the optimal tetrapeptide recognition sequence for caspase-1 is WEHD, not YVAD [1]. This sequence-level difference produces a catalytic efficiency (kcat/KM) disparity that exceeds one order of magnitude, directly compromising assay sensitivity, signal-to-noise ratio, and the accuracy of inhibitor potency determinations [2].

Ac-WEHD-AFC TFA Quantitative Evidence: Caspase-1 Substrate Performance Data vs. YVAD-AFC and Other Analogs


Optimized Substrate Recognition Sequence: Ac-WEHD-AFC vs. Ac-YVAD-AFC Catalytic Efficiency

Ac-WEHD-AFC (AMC variant) demonstrates approximately 50-fold higher cleavage efficiency compared to the historically used Ac-YVAD-AFC (AMC variant) substrate for caspase-1 . The catalytic efficiency (kcat/KM) for Ac-WEHD-AMC is 3.3 × 10⁶ M⁻¹s⁻¹, which is 50-fold greater than the 6.6 × 10⁴ M⁻¹s⁻¹ measured for Ac-YVAD-AMC [1].

Caspase-1 ICE Enzyme kinetics Fluorogenic substrate

Fluorescent Detection Characteristics: AFC Fluorophore Spectral Properties vs. AMC Alternatives

Ac-WEHD-AFC TFA employs the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore with excitation maximum at 400 nm and emission maximum at 505 nm following proteolytic cleavage . AFC provides enhanced photostability and reduced pH sensitivity compared to the more commonly used AMC (7-amino-4-methylcoumarin) fluorophore .

Fluorescence detection AFC fluorophore Caspase assay

Endogenous Caspase-1 Activity Detection: Validated in Cellular Inflammasome Models

Ac-WEHD-AFC (50 μM) was successfully employed to monitor caspase-1 cleavage activity in supernatants from DPP8/9 inhibitor (Val-boroPro)-treated THP-1 macrophages, demonstrating robust detection of endogenous caspase-1 activation in a physiologically relevant inflammasome model [1]. The assay produced quantifiable fluorescence signals with data presented as means ± SEM from four independent experiments, confirming reproducibility across biological replicates.

Inflammasome Pyroptosis Cell-based assay

Steady-State Kinetic Characterization: Validated for Detailed Enzymology Studies

Ac-WEHD-AFC has been extensively characterized for steady-state kinetic analysis of caspase-1, with experimentally determined parameters obtained across enzyme concentrations ranging from 8.7 nM to 150 nM and inhibitor (Ac-WEHD-fmk) concentrations from 1.3 μM to 530 μM [1]. This kinetic characterization was used to elucidate substrate-induced dimerization and positive cooperativity mechanisms unique to caspase-1 but not observed in caspase-3 [2].

Enzyme kinetics Caspase dimerization Allostery

Ac-WEHD-AFC TFA Procurement-Relevant Applications: Inflammasome Studies to Inhibitor Screening


High-Sensitivity Caspase-1 Activity Detection in Inflammasome Activation Studies

Ac-WEHD-AFC TFA is the substrate of choice for monitoring caspase-1 activation in inflammasome pathway studies where assay sensitivity is critical. The ~50-fold higher catalytic efficiency of the WEHD sequence compared to YVAD-based substrates [1] enables detection of weak or early-stage caspase-1 activation signals that would fall below the detection threshold of alternative substrates. This application is particularly relevant for studies of NLRP3, NLRC4, AIM2, and Pyrin inflammasome pathways, where caspase-1 serves as the terminal effector protease responsible for pro-IL-1β and pro-IL-18 maturation as well as gasdermin D cleavage leading to pyroptosis [2].

Small Molecule Caspase-1 Inhibitor Screening and IC₅₀/Ki Determination

The extensive kinetic characterization of Ac-WEHD-AFC with caspase-1 provides a validated foundation for high-throughput screening and detailed enzymology of caspase-1 inhibitors. The availability of steady-state kinetic parameters derived from Ac-WEHD-AFC cleavage [1] enables researchers to distinguish competitive from non-competitive inhibition mechanisms and calculate accurate Ki values. This is essential for structure-activity relationship (SAR) studies in drug discovery programs targeting inflammatory diseases, including rheumatoid arthritis, gout, inflammatory bowel disease, and sepsis.

Differentiation of Inflammatory Caspase Family Members in Multi-Caspase Profiling

Ac-WEHD-AFC TFA serves as a group I caspase substrate that is cleaved by caspase-1 (Km = 4 μM), caspase-4 (Km = 31 μM), and caspase-5 (Km = 15 μM) [1]. When used in parallel with caspase-3/7 (Ac-DEVD-AFC) or caspase-8 (Ac-IETD-AFC) substrates, researchers can profile the relative contributions of initiator versus effector caspases in complex cell death signaling networks. The differential Km values across group I caspases allow for optimized substrate concentrations to favor detection of specific isoforms when combined with selective inhibitors.

Cell-Based Pyroptosis and Inflammatory Cell Death Mechanism Studies

Ac-WEHD-AFC TFA has been validated for detecting endogenous caspase-1 activity in macrophage models relevant to pyroptosis and inflammatory cell death [1]. The substrate is suitable for monitoring caspase-1 activation in cell lysates and culture supernatants, enabling correlation of enzymatic activity with other pyroptosis markers including LDH release, gasdermin D N-terminal fragment generation, and mature IL-1β secretion. This application is critical for studies investigating host-pathogen interactions and sterile inflammatory responses.

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